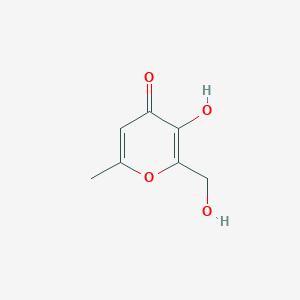

3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one

Description

Properties

IUPAC Name |

3-hydroxy-2-(hydroxymethyl)-6-methylpyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-4-2-5(9)7(10)6(3-8)11-4/h2,8,10H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHSKONRJVZHAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(O1)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22639-17-4 | |

| Record name | 3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one can be achieved through several methods. One common approach involves the reaction of 2,2-bis(hydroxymethyl)propanoic acid with benzyl bromide under specific conditions . This reaction typically requires a catalyst and controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, altering the compound’s properties.

Reduction: Reduction reactions can modify the compound’s functional groups, potentially enhancing its reactivity.

Substitution: Substitution reactions can introduce new functional groups, expanding the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include acid anhydrides for acylation, reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation with butanoic anhydride yields monoacylated products, while oxidation can produce carbonyl derivatives .

Scientific Research Applications

3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives are used in biochemical assays and as potential therapeutic agents.

Medicine: Research explores its potential as a drug candidate for various diseases due to its unique structure and reactivity.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one exerts its effects involves interactions with molecular targets and pathways. Its hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, its structure allows it to participate in various chemical reactions, modulating its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one lies in its substitution pattern. Below is a comparative analysis with key analogs:

Key Insight : Positional isomerism (e.g., hydroxymethyl at C2 vs. C6) and substituent type (hydroxyl, aromatic, or heterocyclic groups) significantly influence reactivity and interactions .

Physicochemical Properties

provides pKa values for related pyranones, highlighting the impact of substituent position on acidity:

Biological Activity

3-Hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one, also known as a derivative of pyranone, has garnered attention in recent years for its diverse biological activities. This compound exhibits a range of pharmacological properties, making it a candidate for further research and potential therapeutic applications. Below, we explore its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈O₄, with a molecular weight of approximately 168.14 g/mol. The compound features a pyranone ring structure characterized by the presence of hydroxyl (-OH) and carbonyl (C=O) functional groups, which contribute to its reactivity and biological properties.

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown its effectiveness against drug-resistant bacteria associated with biofilm formation, particularly Pseudomonas aeruginosa .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which can be beneficial in preventing oxidative stress-related damage in cells .

- Biofilm Inhibition : A notable study identified derivatives of this compound as potential biofilm inhibitors. One derivative showed significant inhibitory effects on biofilm formation at concentrations as low as 2.5 μM .

Synthesis Methods

The synthesis of this compound can be achieved through various multicomponent reactions involving readily available starting materials. The reaction conditions typically involve refluxing in solvents such as ethanol, often utilizing catalysts like sodium acetate to enhance yield .

Case Studies

- Antibacterial Activity Study : A study synthesized thirty-one novel derivatives based on 3-hydroxy-6-methyl-4H-pyran-4-one and evaluated their antibacterial activity against several strains. One compound exhibited potent inhibition against biofilms formed by Pseudomonas aeruginosa, highlighting the potential for developing new treatments for drug-resistant infections .

- Antioxidant Evaluation : Research indicated that certain derivatives of this pyranone exhibited strong antioxidant capabilities, suggesting their utility in formulations aimed at reducing oxidative stress in various biological systems .

Comparative Analysis

The following table summarizes some key features and biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₇H₈O₄ | Hydroxymethyl group present | Antimicrobial, Antioxidant |

| 3-Hydroxy-6-methyl-4H-pyran-4-one | C₇H₈O₄ | Lacks hydroxymethyl group | Antimicrobial |

| Kojic Acid | C₆H₆O₄ | Known for skin-lightening effects | Antimicrobial, Antioxidant |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one, and how do reaction conditions influence yield?

- Methodology :

- Condensation-Cyclization : A common approach involves condensation of ethyl acetoacetate with methyl vinyl ketone in the presence of a base (e.g., NaOH), followed by cyclization under reflux conditions. Yield optimization requires precise temperature control (70–90°C) and stoichiometric ratios .

- Alternative Routes : Use of acetylacetone with ethyl acetoacetate under basic conditions, followed by acid-catalyzed cyclization. This method may reduce byproducts but requires longer reaction times .

- Key Data : Typical yields range from 60–85%, depending on solvent polarity and catalyst choice (e.g., ZnCl₂ improves cyclization efficiency) .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

- NMR Analysis :

- ¹H NMR : Peaks at δ 2.10–2.30 ppm (methyl groups), δ 4.20–4.50 ppm (hydroxymethyl protons), and δ 6.20–6.40 ppm (pyranone ring protons) confirm substituent positions .

- ¹³C NMR : Carbonyl signals (C=O) appear at ~170–175 ppm, while aromatic carbons resonate at 100–120 ppm .

Q. What are the basic biological activities reported for this compound?

- Antimicrobial Screening : Demonstrated inhibitory effects against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) via broth microdilution assays .

- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition (IC₅₀ = 12 µM) observed in Ellman’s assay, suggesting potential for neurodegenerative disease research .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Case Example : Discrepancies in AChE inhibition values (e.g., IC₅₀ ranging from 12–45 µM) may arise from assay conditions (pH, substrate concentration) or compound purity.

- Methodological Solutions :

- Standardized Protocols : Use recombinant human AChE and consistent substrate (acetylthiocholine iodide) concentrations.

- Purity Verification : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity .

- Statistical Validation : Triplicate assays with positive controls (e.g., donepezil) reduce variability .

Q. What computational strategies are effective for studying molecular interactions of this compound with target proteins?

- Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite for docking simulations with AChE (PDB: 1EVE).

- Key Interactions : Hydroxyl and hydroxymethyl groups form hydrogen bonds with catalytic triad residues (Ser203, His447) .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions (310 K, 1 atm) .

Q. How can synthetic yields be improved for scale-up in pharmacological studies?

- Optimization Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time by 50% (20 mins vs. 40 mins) with comparable yields (75–80%) .

- Green Chemistry : Use of ionic liquids (e.g., [BMIM]BF₄) enhances cyclization efficiency and reduces waste .

- Scale-Up Challenges : Crystallization purity drops at >10 g scale; gradient recrystallization (ethanol/water) restores >90% purity .

Q. What are the implications of in silico ADMET predictions for preclinical development?

- ADMET Profiling :

- Absorption : High Caco-2 permeability (log P = 1.2) suggests oral bioavailability.

- Toxicity : Ames test predictions indicate low mutagenic risk, but hepatotoxicity alerts (e.g., CYP3A4 inhibition) require in vitro validation .

- Methodology : Use SwissADME and ProTox-II platforms with input SMILES (CC1=CC(=O)C(=C(O1)CO)O)C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.